(R)-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide
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Overview
Description
®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a hydroxy group, and an octyl-substituted phenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the preparation of 4-octylphenethyl alcohol through a Grignard reaction, where octylmagnesium halide reacts with phenethyl alcohol . This intermediate can then be further functionalized to introduce the amino and hydroxy groups, followed by amide formation to yield the final product.
Industrial Production Methods
Industrial production of ®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s structure suggests it may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, while the octyl-substituted phenyl group provides hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-octylphenol: A structurally similar compound with a hydroxy group on the phenyl ring.
4-octyl itaconate: Another related compound with an octyl group and potential anti-inflammatory properties.
Uniqueness
®-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide is unique due to the combination of its functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H30N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R)-2-amino-4-hydroxy-N-(4-octylphenyl)butanamide |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)20-18(22)17(19)13-14-21/h9-12,17,21H,2-8,13-14,19H2,1H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
QJTVTVAQRCRXSM-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)NC(=O)[C@@H](CCO)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC(=O)C(CCO)N |
Origin of Product |
United States |
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